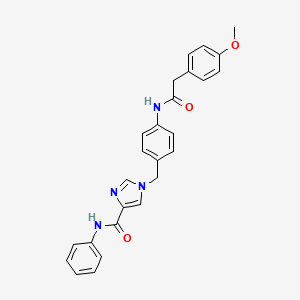

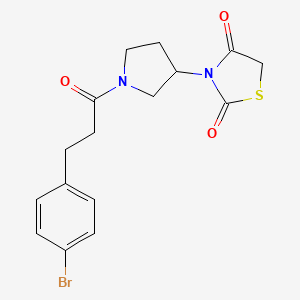

1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a carboxamide group, a benzyl group, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the imidazole ring could be formed through a cyclization reaction, while the carboxamide group could be introduced through an amide coupling reaction . The exact synthesis route would depend on the desired yield, cost, and other factors.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring with two nitrogen atoms, could impart some degree of aromaticity to the molecule. The methoxyphenyl and benzyl groups are both aromatic, which could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, while the imidazole ring could undergo electrophilic substitution reactions . The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its hydrophobicity, while the carboxamide group could form hydrogen bonds, potentially increasing its solubility in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

1-(4-(2-(4-Methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a compound involved in various chemical synthesis and characterization studies, reflecting its utility in the development of pharmaceutical and chemical research. For instance, it has been synthesized and characterized through various spectroscopic techniques to determine its structure and potential applications in medicinal chemistry and drug design (Prakash Bhaskar et al., 2019).

Antimicrobial and Antioxidant Activities

Compounds related to 1-(4-(2-(4-Methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide have been explored for their antimicrobial and antioxidant activities. A study by Xue-Qiong Yang et al. (2015) isolated new benzamides from endophytic Streptomyces and tested their antimicrobial activities against various pathogens, as well as their antioxidant activity, indicating the potential of such compounds in therapeutic applications (Xue-Qiong Yang et al., 2015).

Antiprotozoal Agents

Research has also been conducted on derivatives of imidazole compounds for their antiprotozoal properties, indicating their potential use in treating diseases caused by protozoan parasites. For example, novel dicationic imidazo[1,2-a]pyridines, related to the chemical structure of interest, have shown significant in vitro and in vivo antiprotozoal activity, making them candidates for further development as antiprotozoal agents (M. Ismail et al., 2004).

Anti-inflammatory Activity

Derivatives of benzimidazole, which share structural similarities with 1-(4-(2-(4-Methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, have been synthesized and tested for their anti-inflammatory activity. These studies suggest the potential therapeutic applications of these compounds in treating inflammation-related disorders (R. Bhor & K. Sable, 2022).

Mechanism of Action

Target of Action

It is known that similar compounds can interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that the compound might interact with its targets by binding to them and inhibiting their normal function.

Biochemical Pathways

The compound likely affects the biochemical pathways related to the metabolism of monoamines, given its potential inhibitory effect on monoamine oxidase . The downstream effects of this inhibition could include an increase in the levels of monoamines in the body, which could have various physiological effects.

Future Directions

properties

IUPAC Name |

1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-33-23-13-9-19(10-14-23)15-25(31)28-22-11-7-20(8-12-22)16-30-17-24(27-18-30)26(32)29-21-5-3-2-4-6-21/h2-14,17-18H,15-16H2,1H3,(H,28,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUHWEICWBILOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2966622.png)

![6-Methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B2966623.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2966633.png)

![6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2966635.png)

![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2966636.png)

![3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2966637.png)

![5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid](/img/structure/B2966639.png)